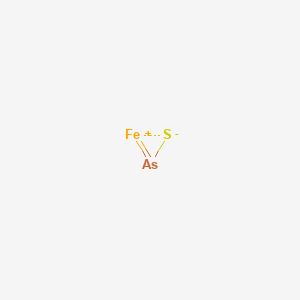

Arsenopyrite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arsenopyrite, also known as this compound, is a useful research compound. Its molecular formula is AsFeS and its molecular weight is 162.83 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Mining Applications

Gold Extraction

Arsenopyrite is often associated with gold deposits. Research indicates that the redistribution of gold within this compound during geological processes can impact gold recovery methods. Understanding this relationship aids in improving extraction techniques and maximizing yield from this compound-rich ores .

Biomining

this compound is a target for biomining processes, where microorganisms are employed to extract metals from ores. Recent trends emphasize the use of genetically modified strains to enhance bioleaching efficiency. This method not only recovers valuable metals but also addresses environmental concerns related to arsenic .

Environmental Science

Acid Mine Drainage (AMD)

Mining activities involving this compound often lead to the generation of AMD, which releases toxic arsenic into the environment. Innovative techniques such as Al-based carrier-microencapsulation (CME) have been developed to mitigate this compound dissolution and reduce AMD generation. Studies show that CME can significantly limit the release of arsenic and iron from treated samples, thereby protecting surrounding ecosystems .

Remediation Technologies

Research has focused on various remediation technologies to address arsenic contamination in water sources. Techniques include adsorption methods and chemical precipitation, which aim to remove arsenic from drinking water effectively. The understanding of this compound's behavior in these processes is crucial for developing efficient remediation strategies .

Material Engineering

Coating Technologies

The development of protective coatings for this compound has gained attention due to its potential to minimize environmental impacts. Al-based coatings have shown promise in limiting the electrochemical activity of this compound, thus reducing its oxidation rates and subsequent arsenic release . This application is particularly relevant in areas with historical mining activities where arsenic contamination poses health risks.

Case Study 1: Al-based Carrier-Microencapsulation

A study demonstrated that applying Al-based CME on this compound significantly reduced its electrochemical activity and limited the release of toxic elements during weathering tests. The coatings provided an insulating layer that suppressed both anodic and cathodic reactions associated with this compound oxidation .

Case Study 2: Biomining Innovations

Research on microbial bioleaching highlighted the use of specific bacterial strains that enhance the extraction of metals from this compound-rich ores. This approach not only improves metal recovery but also offers a sustainable alternative to traditional mining methods by reducing toxic waste generation .

Data Tables

| Application Area | Technique/Method | Outcome/Benefit |

|---|---|---|

| Mining | Gold extraction | Improved recovery rates from this compound ores |

| Environmental Science | Al-based CME | Reduced AMD and arsenic release |

| Water Remediation | Adsorption/Chemical precipitation | Effective removal of arsenic from drinking water |

| Material Engineering | Protective coatings | Minimized environmental impact from oxidation |

特性

CAS番号 |

1303-18-0 |

|---|---|

分子式 |

AsFeS |

分子量 |

162.83 g/mol |

IUPAC名 |

sulfidoarsanylideneiron(1+) |

InChI |

InChI=1S/AsS.Fe/c1-2;/q-1;+1 |

InChIキー |

NBAXRGRGNQMFAI-UHFFFAOYSA-N |

SMILES |

[S-][As]=[Fe+] |

正規SMILES |

[S-][As]=[Fe+] |

同義語 |

arsenopyrite |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。